1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
Descripción
Propiedades
IUPAC Name |
1-cycloheptyl-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBIRFMPYUIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of CHFNOS and a molecular weight of 401.5 g/mol, this compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties.
Structure-Activity Relationship (SAR)
The biological activity of 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea can be attributed to the presence of both thiazole and triazole moieties. These components are known to interact with various biological targets, influencing multiple pathways.
Key Structural Features
- Thiazole Ring : Contributes to antibacterial and antifungal activities.
- Triazole Moiety : Enhances interactions with enzymes and receptors.
- Cycloheptyl Group : May influence the lipophilicity and bioavailability of the compound.
Biological Activities
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential is also notable. The triazole core is recognized for its broad-spectrum antifungal activity. For example:
- Fungal Inhibition : Triazole derivatives have been shown to inhibit fungal growth effectively, with some exhibiting EC values in the low microgram range .
Anticancer Properties
Emerging studies suggest that thiazole and triazole derivatives may possess anticancer properties:
- Cytotoxicity : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
The mechanism through which 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It could bind to specific receptors or proteins, altering their function and impacting cellular signaling pathways.
Case Studies
Several studies have investigated compounds related to the structure of 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea. Here are some findings:
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent . The thiazole and triazole moieties are known for their broad-spectrum antimicrobial properties.
Case Studies
- Antifungal Activity : In vitro studies have demonstrated that compounds structurally related to 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea exhibit antifungal activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antifungal agents like fluconazole .
- Antibacterial Activity : The compound has also been tested against various Gram-positive and Gram-negative bacteria. Its derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to or better than standard treatments .
Anticancer Applications
The compound's potential as an anticancer agent is particularly noteworthy due to its structural features that allow for interaction with various biological targets.
Case Studies
- Cytotoxicity Studies : Research has indicated that derivatives based on this compound can inhibit cancer cell lines such as MCF-7 (breast cancer), H460 (lung cancer), and HT-29 (colon cancer). IC values for selected compounds were found to be in the nanomolar range, indicating potent activity .
- Kinase Inhibition : A study reported that certain derivatives effectively inhibited c-Met kinase, a critical target in cancer therapy, with IC values significantly lower than those of existing therapies . This suggests a promising avenue for developing new anticancer drugs based on this scaffold.
Summary of Findings
Comparación Con Compuestos Similares
Core Heterocyclic Systems
The thiazolo[3,2-b][1,2,4]triazole system is shared with several analogues, but substituents vary significantly:
Key Observations :
Insights :
- Fluorine in the target compound may mimic chlorine in 9c, enhancing kinase selectivity .
- The thiazolo-triazole core is critical for binding to ATP pockets in kinases, as seen in 9c .
Physicochemical and Spectral Properties
Spectral Data Comparison
Q & A
Q. What are the optimal synthetic routes for preparing 1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines or multi-component reactions. For this compound, a plausible approach includes:
Stepwise assembly : React 2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethylamine with cycloheptyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .
Optimization variables : Temperature (60–100°C), solvent polarity, and catalyst (e.g., POCl₃ for activating carbonyl groups in heterocyclic systems) .
Purity control : Monitor reactions via TLC/HPLC and purify via recrystallization (e.g., ethanol-DMF mixtures) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
NMR : Assign peaks for urea NH (δ 8–10 ppm), fluorophenyl protons (δ 7–8 ppm), and cycloheptyl CH₂ groups (δ 1–2 ppm).
XRD : Resolve crystal packing and planar geometry of the thiazolo-triazole core, noting deviations ≤0.013 Å for key atoms .
Elemental analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values .
Q. How should researchers design preliminary biological activity screens for this compound?
Methodological Answer: Focus on target-specific assays based on structural analogs:
Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans), referencing triazolo-thiadiazole activities .
Enzyme inhibition : Screen for kinase or protease activity using fluorogenic substrates.
Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to enhance the compound’s pharmacological profile?
Methodological Answer:
Substituent variation : Modify the 2-fluorophenyl group (e.g., replace with 4-fluoro or trifluoromethyl groups) and compare bioactivity .
Core hybridization : Fuse the thiazolo-triazole with pyridazine or imidazole rings to assess solubility and target affinity .
In silico modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with enzymes like COX-2 or EGFR .
Q. What strategies resolve contradictions in biological data between this compound and its analogs?
Methodological Answer:
Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. anti-inflammatory) to identify context-dependent effects.
Crystallographic validation : Compare active vs. inactive analogs’ crystal structures to pinpoint steric or electronic barriers .
Dose-response curves : Re-evaluate potency thresholds (e.g., EC₅₀ vs. IC₉₀) to clarify efficacy discrepancies .
Q. How can computational methods predict metabolic stability and toxicity early in development?
Methodological Answer:
ADMET prediction : Use tools like SwissADME to estimate logP (target ≤3), CYP450 interactions, and hERG inhibition.
Metabolic sites : Identify vulnerable positions (e.g., urea NH or thiazolo S) via Molinspiration’s metabolite prediction.
Toxicity profiling : Run ProTox-II for hepatotoxicity and mutagenicity alerts, prioritizing in vitro validation .
Q. What advanced separation techniques improve purity for in vivo studies?
Methodological Answer:
HPLC-DAD : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve polar byproducts.
Membrane filtration : Apply tangential flow filtration (TFF) for large-scale desalting .
Chiral separation : If stereocenters exist, employ chiral columns (e.g., Chiralpak IA) with hexane/ethanol .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step?
Methodological Answer:
Catalyst screening : Test alternatives to POCl₃, such as DCC or EDCI, for amide bond formation.
Microwave-assisted synthesis : Reduce reaction time (30–60 min) and improve efficiency .
Solvent optimization : Switch to DMF or THF to enhance solubility of intermediates .
Q. What experimental controls are essential when comparing bioactivity across analogs?
Methodological Answer:
Internal standards : Include known inhibitors (e.g., ibuprofen for anti-inflammatory assays) .
Vehicle controls : Use DMSO (≤0.1% v/v) to rule out solvent effects.
Replicate design : Perform triplicate runs with blinded analysis to minimize bias .
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